molecular formula C10H21NO4 B12550779 Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester CAS No. 184577-30-8

Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester

Cat. No.: B12550779
CAS No.: 184577-30-8
M. Wt: 219.28 g/mol
InChI Key: NSVXPTNWLMQGCR-UHFFFAOYSA-N
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Description

Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester is a complex organic compound with a unique structure that includes both ester and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of butanoic acid derivatives followed by the introduction of the amino and hydroxybutoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution can replace the amino or hydroxybutoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological pathways and as a building block for biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-hydroxy-, methyl ester: Shares a similar ester structure but lacks the amino and hydroxybutoxy groups.

    Butanoic acid, 3-amino-4-hydroxy-, methyl ester: Contains both amino and hydroxy groups but differs in the position and structure of these groups.

Uniqueness

Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

184577-30-8

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(4-hydroxybutoxyamino)-3-methylbutanoate

InChI

InChI=1S/C10H21NO4/c1-10(2,8-9(13)14-3)11-15-7-5-4-6-12/h11-12H,4-8H2,1-3H3

InChI Key

NSVXPTNWLMQGCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)NOCCCCO

Origin of Product

United States

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